[(E)-octadec-9-enyl] tetradecanoate
Description
[(E)-Octadec-9-enyl] tetradecanoate is a long-chain unsaturated fatty acid ester characterized by an octadec-9-enyl group (18 carbons with a trans double bond at position 9) esterified to tetradecanoic acid (14-carbon saturated fatty acid). This compound is structurally significant due to its unsaturated E-configuration, which influences its physical properties and biological interactions. It is found in natural sources such as insect pheromone blends and plant-derived extracts, where it may play roles in chemical signaling or structural functions .
Properties
Molecular Formula |
C32H62O2 |
|---|---|
Molecular Weight |
478.8 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] tetradecanoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16+ |
InChI Key |
WMOBLRURFXZUMY-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-9-enyl tetradecanoate is synthesized through the esterification reaction between oleyl alcohol (octadec-9-en-1-ol) and myristic acid (tetradecanoic acid). The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of octadec-9-enyl tetradecanoate involves large-scale esterification processes. The reactants, oleyl alcohol and myristic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for esters, breaking the compound into its carboxylic acid and alcohol components.
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Acidic hydrolysis | H⁺/H₂O, heat | Tetradecanoic acid + (E)-octadec-9-en-1-ol | Requires catalyst (e.g., H₂SO₄) |
| Basic hydrolysis (saponification) | OH⁻/H₂O, heat | Sodium tetradecanoate + (E)-octadec-9-en-1-ol | Yields carboxylate salt and alcohol |
This reaction is critical for studying its metabolic fate in biological systems.
Self-Metathesis Reactions
Metathesis involves catalytic redistribution of alkene bonds, enabled by ruthenium-based catalysts like Grubbs first- and second-generation catalysts.
Solvent-free conditions drive product precipitation, shifting equilibrium to favor diesters .
Ester Functional Group Reactions
Beyond hydrolysis, the ester group undergoes:
-
Saponification : Base-catalyzed cleavage to form carboxylate salts.
-
Transesterification : Exchange of alcohol groups in presence of acid/base catalysts.
-
Nucleophilic acyl substitution : Reactivity with nucleophiles (e.g., amines) to form amides .
Double Bond Reactivity
The (E)-configured double bond at C9-C10 participates in:
Scientific Research Applications
Octadec-9-enyl tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations and as an emollient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants
Mechanism of Action
The mechanism of action of octadec-9-enyl tetradecanoate involves its interaction with lipid membranes and its ability to modulate the fluidity and permeability of these membranes. This compound can integrate into lipid bilayers, affecting the packing and organization of lipid molecules. This property is particularly useful in the formulation of lipid-based drug delivery systems, where it can enhance the delivery and absorption of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Esters
Key Observations :
- Unsaturation and Isomerism: The E-configuration in this compound introduces a kinked geometry, reducing molecular packing efficiency compared to saturated esters like tetradecyl tetradecanoate. This results in lower melting points and altered volatility .
- Chain Length and Branching: Phytyl tetradecanoate’s branched isoprenoid chain enhances rigidity, making it distinct from linear esters in biological roles (e.g., membrane components vs. volatile signals) .
Physical and Thermodynamic Properties
Table 2: Thermodynamic Data Comparison
Key Observations :
- Volatility: Methyl esters (e.g., methyl tetradecanoate) exhibit higher volatility due to shorter chains, whereas this compound’s long unsaturated chain reduces volatility compared to saturated analogs .
- Melting Behavior: The E-double bond disrupts crystallinity, leading to lower melting points than saturated esters like tetradecyl tetradecanoate .
Key Observations :
- Pheromones vs. VOCs: this compound’s trans configuration may optimize stability for long-range insect communication, while the Z-isomer in [(Z)-octadec-9-enyl] acetate is more reactive, serving as a rapid freshness marker .
- Antimicrobial Efficacy: Methyl tetradecanoate’s shorter chain enhances solubility, improving microbial membrane disruption compared to longer esters .
Biological Activity
[(E)-octadec-9-enyl] tetradecanoate, also known as oleate tetradecanoate, is a fatty acid ester derived from oleic acid and tetradecanoic acid (myristic acid). This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its anti-inflammatory, anti-cancer, and hypocholesterolemic properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_{32}H_{62}O_2
- Molecular Weight : 498.83 g/mol
- IUPAC Name : this compound
The compound exhibits a hydrophobic nature due to its long carbon chains, which influences its solubility and interaction with biological membranes.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various in vitro models. A study highlighted that oleic acid derivatives can reduce inflammation by modulating the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Anti-cancer Properties
The compound exhibits promising anti-cancer activity. Research has demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In particular, it has shown efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting apoptosis .
Hypocholesterolemic Effects
This compound has also been studied for its hypocholesterolemic effects. It appears to lower cholesterol levels by enhancing lipid metabolism and reducing the absorption of dietary cholesterol in the intestines. This property is particularly beneficial in managing hyperlipidemia and related cardiovascular diseases .
Case Study 1: Anti-inflammatory Activity
In a controlled study, the administration of this compound to animal models with induced inflammation resulted in a significant reduction in swelling and pain. The study utilized histological analysis to confirm decreased inflammatory cell infiltration in treated tissues compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Inflammatory Cell Count | 150 ± 20 | 70 ± 15 |
| Swelling (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |
Case Study 2: Cancer Cell Line Study
A laboratory investigation assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 50 | 75 | 20 |
| 100 | 50 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
